

# Application Notes and Protocols for BMS-986115 Treatment in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

**BMS-986115** is a potent and selective small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, **BMS-986115** prevents the cleavage and activation of Notch receptors, thereby downregulating downstream signaling.[2] The Notch pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.[3][4] Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tissues, making them ideal for evaluating the efficacy of targeted therapies like **BMS-986115**.

These application notes provide detailed protocols for the treatment of 3D organoid cultures with **BMS-986115**, along with methods for quantitative analysis of its effects.

#### **Mechanism of Action of BMS-986115**

**BMS-986115** targets and inhibits the activity of the gamma-secretase complex. This inhibition prevents the proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to



activate the transcription of target genes that regulate cell fate. By blocking this process, **BMS-986115** effectively silences Notch signaling.



Click to download full resolution via product page

Figure 1: Mechanism of Action of BMS-986115 in the Notch Signaling Pathway.

### **Quantitative Data Summary**



The following tables present illustrative data representing the expected dose-dependent effects of **BMS-986115** on 3D tumor organoids derived from a Notch-dependent cancer model.

Table 1: Effect of BMS-986115 on Organoid Viability and Proliferation

| BMS-986115<br>Concentration (nM) | Organoid Viability (% of Control) | Proliferation (Fold Change vs. Control) |
|----------------------------------|-----------------------------------|-----------------------------------------|
| 0 (Control)                      | 100 ± 5.0                         | 1.00                                    |
| 1                                | 92 ± 4.5                          | 0.85                                    |
| 10                               | 65 ± 6.2                          | 0.55                                    |
| 50                               | 40 ± 5.8                          | 0.30                                    |
| 100                              | 25 ± 4.1                          | 0.15                                    |
| 500                              | 10 ± 2.5                          | 0.05                                    |

Table 2: Induction of Apoptosis in Organoids by BMS-986115

| BMS-986115 Concentration (nM) | Apoptotic Cells (% of Total) |
|-------------------------------|------------------------------|
| 0 (Control)                   | 5 ± 1.2                      |
| 1                             | 8 ± 1.5                      |
| 10                            | 25 ± 3.1                     |
| 50                            | 48 ± 4.5                     |
| 100                           | 65 ± 5.2                     |
| 500                           | 80 ± 6.0                     |

Table 3: Modulation of Differentiation Markers in Intestinal Organoids by BMS-986115



| Treatment          | Progenitor Marker (e.g.,<br>Lgr5) Expression (Relative<br>to Control) | Secretory Cell Marker (e.g.,<br>Muc2) Expression<br>(Relative to Control) |
|--------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------|
| Control (DMSO)     | 1.00                                                                  | 1.00                                                                      |
| BMS-986115 (50 nM) | 0.45                                                                  | 2.50                                                                      |

## **Experimental Protocols**

## Protocol 1: 3D Organoid Culture and Treatment with BMS-986115

This protocol outlines the general procedure for establishing and treating 3D organoid cultures. Specific media formulations and growth conditions may vary depending on the organoid type.





Click to download full resolution via product page

Figure 2: Experimental Workflow for BMS-986115 Treatment of 3D Organoids.



#### Materials:

- Established 3D organoid culture
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to organoid type)
- BMS-986115 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Cell dissociation reagent (e.g., TrypLE™, Dispase)
- Multi-well culture plates
- Standard cell culture incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Organoid Dissociation: Harvest mature organoids and dissociate them into single cells or small cell clusters using the appropriate dissociation reagent.
- Cell Counting and Viability: Determine the viable cell concentration using a hemocytometer or automated cell counter with trypan blue exclusion.
- Resuspension in Basement Membrane Matrix: Centrifuge the cell suspension and resuspend
  the cell pellet in the required volume of cold basement membrane matrix at the desired cell
  density.
- Plating: Dispense droplets of the cell-matrix suspension into the center of the wells of a prewarmed multi-well plate.
- Solidification and Medium Addition: Incubate the plate at 37°C for 15-30 minutes to solidify the matrix. Carefully add pre-warmed organoid culture medium to each well.
- Organoid Formation: Culture the organoids for 3-5 days, or until they have reached the desired size for the experiment.



- BMS-986115 Treatment: Prepare serial dilutions of BMS-986115 in organoid culture medium. Based on its reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3, a starting concentration range of 1 nM to 500 nM is recommended.[1][2][5] Replace the existing medium with the medium containing the different concentrations of BMS-986115 or a vehicle control (DMSO).
- Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours).

#### **Protocol 2: Organoid Viability and Apoptosis Assays**

A. Viability Assay (ATP-based):

- After the treatment period, equilibrate the plate to room temperature.
- Add a volume of an ATP-based cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well.
- Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle-treated control wells to determine the percentage of viable organoids.
- B. Apoptosis Assay (Caspase-based or Imaging):
- Caspase-Glo® 3/7 Assay: Follow a similar procedure to the ATP-based assay, using a reagent that measures caspase-3/7 activity.
- Immunofluorescence Staining:
  - Fix the organoids in 4% paraformaldehyde.
  - Permeabilize with 0.5% Triton™ X-100.



- Block with a suitable blocking buffer.
- Incubate with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3).
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Image the organoids using a confocal microscope and quantify the percentage of apoptotic cells.

#### **Protocol 3: Analysis of Organoid Differentiation**

Quantitative Real-Time PCR (qRT-PCR):

- Harvest organoids from the basement membrane matrix using a cell recovery solution.
- Extract total RNA using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using primers for Notch target genes (e.g., HES1, HEY1), progenitor markers (e.g., LGR5, SOX9 for intestinal organoids), and differentiation markers specific to the organoid type (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells in intestinal organoids).
- Analyze the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing to a housekeeping gene.

Immunofluorescence and Imaging:

- Fix, permeabilize, and block the organoids as described in the apoptosis assay.
- Incubate with primary antibodies against markers of interest (e.g., progenitor and differentiation markers).
- Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.



- Acquire z-stack images using a confocal microscope.
- Analyze the images to quantify the number and distribution of different cell types within the organoids.

### **Troubleshooting**

- High background in assays: Ensure complete removal of the basement membrane matrix before adding assay reagents.
- Variability between replicates: Maintain consistent organoid size and density across all wells.
- Low signal in immunofluorescence: Optimize antibody concentrations and incubation times. Ensure adequate permeabilization.

These protocols provide a framework for investigating the effects of **BMS-986115** in 3D organoid cultures. Researchers should optimize these protocols based on their specific organoid model and experimental goals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 1584647-27-7 | BMS-986115| Notch inhibitor 1; BMS 986115; BMS986115; AL-102; AL 102; AL102 | BioChemPartner [biochempartner.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]



To cite this document: BenchChem. [Application Notes and Protocols for BMS-986115
 Treatment in 3D Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606283#bms-986115-treatment-in-3d-organoid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com